molecular formula C10H18O2 B14512803 7-Methyl-1,5-dioxaspiro[5.5]undecane CAS No. 62715-34-8

7-Methyl-1,5-dioxaspiro[5.5]undecane

Cat. No.: B14512803
CAS No.: 62715-34-8
M. Wt: 170.25 g/mol
InChI Key: YIVLQOSPIVWTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1,5-dioxaspiro[5.5]undecane is a spirocyclic compound characterized by a central spiro carbon atom bridging two six-membered rings, each containing oxygen atoms. The methyl substituent at the 7-position introduces steric and electronic effects that influence its physicochemical properties, such as solubility, stability, and intermolecular interactions. Spiro compounds like 1,5-dioxaspiro[5.5]undecane derivatives are of interest due to their conformational rigidity, which makes them valuable in materials science, pharmaceuticals, and flavor chemistry .

Properties

CAS No.

62715-34-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

11-methyl-1,5-dioxaspiro[5.5]undecane

InChI

InChI=1S/C10H18O2/c1-9-5-2-3-6-10(9)11-7-4-8-12-10/h9H,2-8H2,1H3

InChI Key

YIVLQOSPIVWTAW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12OCCCO2

Origin of Product

United States

Preparation Methods

Ketalization Approach

The most direct approach to spiroketals involves the acid-catalyzed reaction between a cyclic ketone and a diol. For this compound, this would typically involve the reaction of 4-methylcyclohexanone with 1,3-propanediol under dehydrating conditions.

Transketalization Method

An alternative approach involves transketalization, similar to methods developed for related compounds such as 1,5-Dioxaspiro[5.5]undecan-3-one. This method utilizes a dimethoxycyclohexane derivative and appropriate diol precursors under acidic conditions.

Oxidative Cyclization Approaches

For certain dioxaspiro compounds, oxidative cyclization methods have been employed, involving the transformation of hydroxy-containing precursors into the final spiroketal structure through controlled oxidation reactions.

Preparation Method I: Direct Ketalization Approach

Based on established ketalization methodologies for related spiroketal compounds, the following procedure represents a viable synthetic route for this compound.

Materials and Equipment

Reagents:

  • 4-Methylcyclohexanone (10 mmol, 1.12 g)
  • 1,3-Propanediol (12 mmol, 0.91 g)
  • p-Toluenesulfonic acid monohydrate (0.5 mmol, 0.095 g)
  • Toluene (50 mL, anhydrous)
  • Molecular sieves (4Å, 5 g)
  • Sodium bicarbonate (for neutralization)
  • Anhydrous sodium sulfate
  • Chromatography-grade silica gel

Equipment:

  • Round-bottomed flask (100 mL)
  • Dean-Stark apparatus
  • Reflux condenser
  • Magnetic stirrer with heating capability
  • Rotary evaporator
  • Chromatography column

Procedure

  • In a 100 mL round-bottomed flask equipped with a Dean-Stark apparatus and reflux condenser, combine 4-methylcyclohexanone (10 mmol), 1,3-propanediol (12 mmol), and anhydrous toluene (50 mL).

  • Add p-toluenesulfonic acid monohydrate (0.5 mmol) as a catalyst and 4Å molecular sieves (5 g) to the reaction mixture.

  • Heat the mixture at reflux temperature (110-115°C) for 18-24 hours, collecting any water formed in the Dean-Stark trap to drive the equilibrium toward product formation.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using hexane/ethyl acetate (95:5) as the mobile phase.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with saturated sodium bicarbonate solution (10 mL).

  • Separate the organic layer, wash with water (2 × 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel using hexane/ethyl acetate (95:5) as eluent.

Preparation Method II: Transketalization Approach

This approach adapts the methodology described for related 1,5-dioxaspiro compounds, modified for the synthesis of this compound.

Materials and Equipment

Reagents:

  • 4-Methyl-1,1-dimethoxycyclohexane (10 mmol)
  • Tris(hydroxymethyl)aminomethane hydrochloride (10 mmol)
  • p-Toluenesulfonic acid monohydrate (catalyst)
  • Anhydrous N,N-dimethylformamide (DMF)
  • Triethylamine
  • Ethyl acetate
  • Dichloromethane

Equipment:

  • Three-necked round-bottomed flask
  • Mechanical stirrer
  • Argon line
  • Vacuum distillation apparatus
  • Filtration equipment

Procedure

  • In a flame-dried three-necked round-bottomed flask under an argon atmosphere, add anhydrous DMF (50 mL) and tris(hydroxymethyl)aminomethane hydrochloride (10 mmol).

  • Add 4-methyl-1,1-dimethoxycyclohexane (11.5 mmol) via syringe in one portion.

  • Add p-toluenesulfonic acid monohydrate (catalyst, 0.5 mmol) and stir the reaction mixture at ambient temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure, taking care to remove methanol byproducts first at ambient temperature before applying heat.

  • Process the residue through appropriate isolation steps, including trituration with diethyl ether and treatment with triethylamine.

  • Perform further purification steps as needed, similar to those described for related compounds.

Advanced Synthetic Considerations

Stereochemistry Considerations

When preparing this compound, the stereochemistry of the methyl group must be considered. Depending on the starting materials and reaction conditions, different stereoisomers may be formed:

Table 4. Potential Stereoisomers of this compound

Stereoisomer Configuration Expected Ratio Separation Method
Equatorial Methyl 7-methyl in equatorial position Predominant Not typically required
Axial Methyl 7-methyl in axial position Minor Fractional distillation

Optimization Parameters

Key parameters that can be optimized to improve the synthesis include:

  • Catalyst Selection : While p-toluenesulfonic acid is commonly used, other acidic catalysts such as camphorsulfonic acid or heterogeneous catalysts may provide improved selectivity.

  • Water Removal Efficiency : The efficiency of the Dean-Stark apparatus or molecular sieves significantly impacts reaction completion.

  • Temperature Control : Maintaining optimal temperature ranges prevents side reactions while ensuring reaction completion.

  • Reaction Time : Extended reaction times may be needed for complete conversion but can lead to decomposition of sensitive products.

Analytical Characterization

While specific spectroscopic data for this compound is limited in the literature, expected characterization would include:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Expected ¹H NMR signals (based on structural analysis and related compounds):

  • Methyl group: δ 0.9-1.1 ppm (doublet)
  • Methylene groups adjacent to oxygen (dioxane ring): δ 3.5-4.0 ppm
  • Cyclohexane ring protons: δ 1.2-1.8 ppm
  • Methine proton at the methyl-substituted position: δ 1.5-1.7 ppm

Expected ¹³C NMR signals:

  • Spiro carbon: δ 95-100 ppm
  • Oxygenated methylene carbons: δ 60-65 ppm
  • Methyl carbon: δ 20-25 ppm
  • Cyclohexane ring carbons: δ 20-40 ppm

Infrared (IR) Spectroscopy:

  • C-O stretching: 1050-1150 cm⁻¹
  • C-H stretching: 2850-2950 cm⁻¹
  • Absence of carbonyl stretching (confirmation of complete ketalization)

Chromatographic Analysis

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for purity assessment, with expected retention times comparable to other spiroketal compounds of similar molecular weight.

Comparison with Related Compounds

For contextual comparison, spectral data for the related compound 1,7-dioxaspiro[5.5]undecane is provided:

¹H NMR (500 MHz, CDCl₃): δ 3.72–3.65 (m, 2H), 3.63–3.56 (m, 2H), 1.87–1.76 (m, 2H), 1.64–1.47 (m, 8H), 1.43 (td, J = 13.3, 4.2 Hz, 2H).

¹³C NMR (126 MHz, CDCl₃): δ 95.0, 60.3, 35.7, 25.3, 18.5.

The spectral data for this compound would show similarities with appropriate shifts to account for the methyl substituent and the different arrangement of oxygen atoms.

Applications and Significance

This compound has several potential applications:

  • Pharmaceutical Intermediates : The spiroketal framework serves as a valuable building block in the synthesis of complex pharmaceutical compounds, particularly those requiring rigid three-dimensional structures.

  • Fragrance Chemistry : The specific structural characteristics may contribute to unique olfactory properties, making it useful in fragrance formulations.

  • Chemical Building Blocks : As a functionalized spiroketal, it can serve as an intermediate in the synthesis of more complex molecules.

  • Potential Pheromone Activity : Related spiroketals such as 1,7-dioxaspiro[5.5]undecane are known insect pheromones, suggesting potential bioactivity for this compound as well.

Challenges and Troubleshooting

Common challenges in the preparation of this compound include:

Reaction Equilibrium Issues

Problem : Incomplete conversion due to unfavorable equilibrium
Solution : Efficient water removal using molecular sieves in addition to Dean-Stark apparatus

Purification Difficulties

Problem : Close-running impurities during chromatography
Solution : Careful gradient elution or consideration of distillation under reduced pressure

Stereoselectivity Control

Problem : Formation of multiple stereoisomers
Solution : Careful temperature control and catalyst selection to favor the desired isomer

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include spiroketones, spiroalcohols, and substituted spiro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Methyl-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-1,5-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications References
7-Methyl-1,5-dioxaspiro[5.5]undecane Methyl at position 7 C₁₁H₂₀O₂ Hypothesized enhanced lipophilicity; potential flavor/aroma applications (inferred from analogs).
1,5-Dioxaspiro[5.5]undecane No substituents C₁₀H₁₈O₂ Parent compound; used as a scaffold for functionalization.
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane Dimethyl at position 3 C₁₂H₂₂O₂ Increased steric hindrance; altered symmetry and crystal packing.
2-Methyl-1,5-dioxaspiro[5.5]undecane Methyl at position 2 C₁₁H₂₀O₂ Imparts herbal flavor in plum wine; used in flavor chemistry.
1,7-Dioxaspiro[5.5]undecane Oxygen atoms at positions 1,7 C₁₀H₁₈O₂ Distinct electronic structure; boiling point ~466 K (calculated).
DBH (Benzimidazole-spiro derivative) Functionalized with benzimidazole C₂₈H₃₂N₂O₈ Forms 2D hydrogen-bonded frameworks; studied for crystal engineering.

Physicochemical Properties

  • Thermodynamic Stability: Derivatives like DBH exhibit stability due to hydrogen-bonded networks (O–H⋯O and N–H⋯O interactions) .
  • Spectroscopic Data : DFT studies on DBH (B3LYP/6-311G method) show strong agreement between experimental and calculated IR/NMR spectra, suggesting similar computational validation applies to methyl-substituted analogs .
  • Volatility and Flavor: The position of methyl groups influences volatility. For example, 2-methyl-1,5-dioxaspiro[5.5]undecane contributes herbal notes in wines, whereas 7-methyl substitution may alter aroma profiles .

Q & A

Q. Key Data :

Reaction TypeYield (%)Characterization Techniques
Aldol Condensation70–85%SC-XRD, 1H^1H-NMR, FT-IR
EDC•HCl Coupling60–75%13C^{13}C-NMR, HPLC-MS

How is X-ray crystallography applied to determine molecular conformations of 1,5-dioxaspiro[5.5]undecane derivatives?

Level: Basic
Methodological Answer:
SC-XRD resolves spirocyclic conformations and intermolecular interactions:

  • Distorted Boat/Chair Conformations : For example, 3-(4-bromobenzylidene) derivatives exhibit a distorted boat in the dioxane ring and chair in the cyclohexane ring. Hydrogen bonding (O–H···O, N–H···O) stabilizes crystal packing .
  • Thermodynamic Stability : Lattice energy calculations correlate with experimental melting points and solubility data .

Q. Example Data from Evidence :

CompoundBond Length (Å)Dihedral Angle (°)
DBH*O–H···O: 2.8945.2 (dioxane ring)
*DBH: 5,6-dimethyl-1H-benzo[d]imidazol-3-ium hydrate derivative .

What computational approaches predict the reactivity of 1,5-dioxaspiro[5.5]undecane derivatives?

Level: Advanced
Methodological Answer:

  • Semi-Empirical Methods (SAM1) : Used to model acid-catalyzed homopolymerization of silicon-substituted derivatives. Activation energies (Δ‡) and enthalpies (ΔH) differentiate single- vs. double-ring opening pathways. For instance, 1,5,7,11-tetraoxa-6-sila-spiro[5.5]undecane has Δ‡ = 25–30 kcal/mol, favoring single-ring opening .
  • DFT Studies : B3LYP/6-311g(d,p) optimizes frontier molecular orbitals (HOMO-LUMO gaps) to predict electronic transitions. Experimental UV-Vis spectra of DBH match theoretical values within ±5 nm .

Q. Comparison of Activation Energies :

Monomer Typeć (kcal/mol)Major Product
6-Sila-substituted25–30Linear polymer
2,8-Disila-substituted35–40Cross-linked

How are stereochemical contradictions resolved in spiro compounds?

Level: Advanced
Methodological Answer:

  • Chiral Chromatography : Enantiomers of insect-derived (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane are separated using chiral columns (e.g., Chiralcel OD-H), confirming (2S,6R,8S) configurations via optical rotation and CD spectra .
  • X-ray Anomalous Dispersion : SC-XRD with Cu-Kα radiation resolves absolute configurations in natural products (e.g., BHDMU from red algae) by analyzing Bijvoet pairs .

How do hydrogen bonding networks influence crystal packing in 1,5-dioxaspiro[5.5]undecane derivatives?

Level: Advanced
Methodological Answer:

  • Hirshfeld Surface Analysis : Quantifies O–H···O (30–40% contribution) and C–H···π (10–15%) interactions in DBH. These stabilize 2D frameworks, with dO...O_{\text{O...O}} = 2.8–3.0 Å .
  • Thermogravimetric Analysis (TGA) : Hydrogen bonding correlates with thermal stability; DBH decomposes at 220–250°C, higher than non-hydrogen-bonded analogs .

Q. Key Observations :

Interaction TypeContribution (%)Distance Range (Å)
O–H···O35–402.8–3.1
C–H···π10–153.3–3.5

Notes

  • Data Sources : Experimental and computational data are derived from peer-reviewed studies on spirocyclic systems.
  • Excluded References : Commercial () and regulatory content () are omitted to maintain academic focus.
  • Advanced Tools : SHELX () and Gaussian 09 () are recommended for crystallographic and DFT workflows.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.